molecular formula C23H20N2O4S B3292379 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid CAS No. 877966-22-8

3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid

Cat. No.: B3292379
CAS No.: 877966-22-8
M. Wt: 420.5 g/mol
InChI Key: SFGGWMFIHPUWJM-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with phenylethyl halides under basic conditions to form the indole-phenylethyl intermediate. This intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group. Finally, the benzoic acid moiety is introduced through a coupling reaction with a benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds .

Scientific Research Applications

3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid is unique due to the presence of both the indole and sulfamoyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications .

Properties

IUPAC Name

3-[[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-23(27)17-9-6-10-18(13-17)30(28,29)25-15-20(16-7-2-1-3-8-16)21-14-24-22-12-5-4-11-19(21)22/h1-14,20,24-25H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGGWMFIHPUWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid
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3-{[2-(1H-indol-3-yl)-2-phenylethyl]sulfamoyl}benzoic acid

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